molecular formula C5H4ClN3O2 B3224838 2-Amino-4-chloropyrimidine-5-carboxylic acid CAS No. 1240594-92-6

2-Amino-4-chloropyrimidine-5-carboxylic acid

Cat. No.: B3224838
CAS No.: 1240594-92-6
M. Wt: 173.56 g/mol
InChI Key: YISUXFZYHBEMSR-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Core in Heterocyclic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. microbenotes.com This structural motif is of paramount importance in chemistry and biology as it forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). microbenotes.commdpi.com Beyond its role in genetic material, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This is due to its presence in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological and pharmacological activities. researchgate.netresearchgate.net

Derivatives of pyrimidine are known to possess anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The synthetic versatility of the pyrimidine ring allows for the generation of a large number of structurally diverse derivatives, enabling chemists to fine-tune molecular properties to achieve desired biological effects. researchgate.net Because pyrimidines are endogenous components of the human body, their derivatives can readily interact with various enzymes and other biological targets within cells, making them an enduring focus of drug discovery and development efforts. nih.govresearchgate.net

Academic Context of 2-Amino-4-chloropyrimidine-5-carboxylic Acid as a Synthetic Synthon

In the realm of synthetic chemistry, this compound is highly valued as a synthetic synthon, or a crucial building block for constructing more elaborate molecules. Its utility stems from the three distinct functional groups attached to the pyrimidine ring—an amino group, a carboxylic acid, and a reactive chlorine atom—which can be selectively modified.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide variety of substituents by reacting the compound with nucleophiles such as amines, thiols, or alkoxides. mdpi.com The carboxylic acid group at the 5-position can undergo standard transformations like esterification or amidation, enabling the attachment of different molecular fragments. The amino group at the 2-position provides another site for modification or for influencing the electronic properties and biological activity of the final molecule. This trifunctional nature makes the compound a versatile precursor for generating libraries of complex pyrimidine derivatives for screening in drug discovery and other applications.

Overview of Key Research Trajectories and Intellectual Merit

The intellectual merit of research involving this compound lies in its application as a scaffold for developing novel, functional molecules. Key research trajectories are predominantly focused on medicinal chemistry, leveraging the compound's structural features to design inhibitors for specific biological targets.

Key Research Areas:

Anticancer Research: Derivatives of this compound have been investigated as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Inhibition of these kinases is a critical strategy in cancer therapy.

Anti-inflammatory Activity: The compound has been explored for its potential to reduce pro-inflammatory cytokines and mediators.

Antibacterial Applications: Research has indicated its effectiveness against several bacterial strains, suggesting a potential role in the development of new antibiotics. The compound has been used as a scaffold to design inhibitors of enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans, making it an attractive antibacterial target. nih.gov

Industrial Applications: Beyond medicine, it is utilized in the synthesis of agrochemicals and dyes.

The compound's value is in its synthetic flexibility, which allows researchers to systematically modify its structure and study the structure-activity relationships (SAR) of its derivatives. This contributes to a deeper understanding of how small molecules interact with biological targets and aids in the rational design of new therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.557 g/mol

| CAS Registry Number | 45867-11-6 |

Note: Data sourced from NIST WebBook. nist.gov The CAS number provided in the NIST source is for the isomer 2-Amino-5-chloropyrimidine-4-carboxylic acid, which is structurally very similar and often discussed in related literature.

Table 2: Summary of Research Findings and Applications

Research Area Key Findings / Application Target / Mechanism
Anticancer Derivatives show cytotoxic effects against various cancer cell lines. Inhibition of VEGFR-2 and CDK1 kinases. nih.gov
Anti-inflammatory Can significantly reduce pro-inflammatory cytokines and mediators. Inhibition of inflammatory mediators like prostaglandin (B15479496) E2 and TNF-α.
Antibacterial Used as a scaffold for compounds with activity against various bacterial strains. nih.gov Design of inhibitors for enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). nih.gov
Synthetic Chemistry Serves as a versatile building block for complex heterocyclic compounds. Undergoes reactions like nucleophilic substitution, oxidation, and coupling.

| Industrial Use | Employed in the production of agrochemicals and dyes. | N/A |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloropyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUXFZYHBEMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744342
Record name 2-Amino-4-chloropyrimidine-5-carboxylic acid
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Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-92-6
Record name 2-Amino-4-chloropyrimidine-5-carboxylic acid
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Record name 2-amino-4-chloropyrimidine-5-carboxylic acid
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Synthetic Methodologies for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid and Its Structural Analogs

Classical Synthesis Approaches

Classical approaches to the synthesis of 2-amino-4-chloropyrimidine-5-carboxylic acid and its analogs primarily rely on the modification of pre-existing pyrimidine (B1678525) rings. These methods are characterized by their stepwise nature, often involving chlorination, functional group interconversions, and halogen exchange reactions.

A common and direct method for the synthesis of this compound involves the selective chlorination of a suitable pyrimidine precursor. This strategy often starts with a pyrimidine derivative that already contains the amino and carboxylic acid groups, or precursors to these groups, and introduces the chlorine atom at the 4-position.

A typical precursor for this reaction is 2-amino-4-hydroxypyrimidine-5-carboxylic acid. The hydroxyl group at the 4-position can be converted to a chloro group using a variety of chlorinating agents. One of the most frequently employed reagents for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out by heating the hydroxypyrimidine derivative with neat POCl₃ or in the presence of a high-boiling solvent.

Starting MaterialReagentProduct
2-Amino-4-hydroxypyrimidine-5-carboxylic acidPOCl₃This compound

This method's effectiveness is contingent on the stability of the other functional groups under the harsh, acidic conditions of the chlorination reaction. The amino and carboxylic acid groups are generally stable enough to withstand the reaction conditions, allowing for the selective replacement of the hydroxyl group.

Functional group interconversion is a versatile strategy that allows for the synthesis of this compound from a wider range of starting materials. ub.edu This approach involves the transformation of one functional group into another at a specific position on the pyrimidine ring. For instance, a precursor with a different halogen, such as bromine, at the 4-position can be converted to the desired chloro-derivative.

Another example of functional group interconversion is the hydrolysis of an ester or a nitrile group at the 5-position to yield the carboxylic acid. For example, the synthesis can start from a pyrimidine with a cyano or an ester group, which is then hydrolyzed in a later step to afford the final product. The conversion of a hydroxyl group to a chloro group, as described in the previous section, is also a prime example of a functional group interconversion. vanderbilt.edu

These interconversions are often achieved using standard organic chemistry transformations and are chosen based on the availability of the starting materials and the compatibility of the functional groups present in the molecule.

In cases where the corresponding 4-bromopyrimidine (B1314319) analog is more readily accessible, a bromine-to-chlorine substitution can be an effective synthetic step. This halogen exchange can be accomplished through several methods, including palladium-catalyzed cross-coupling reactions and nucleophilic displacement mechanisms.

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds. While more commonly used for C-C, C-N, and C-O bond formation, palladium catalysis can also facilitate halogen exchange reactions. In the context of synthesizing this compound, a palladium catalyst could be employed to replace a bromine atom at the 4-position with a chlorine atom.

This transformation would typically involve a palladium(0) catalyst, a suitable ligand, and a chloride source. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Nucleophilic aromatic substitution (SNAr) can also be utilized for bromine-to-chlorine exchange on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further activated by the presence of other electron-withdrawing groups, facilitates the attack of a nucleophile. In this case, a chloride ion would act as the nucleophile, displacing the bromide ion.

This reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the chloride salt and to promote the reaction rate. The success of this method depends on the relative leaving group abilities of bromide and chloride and the specific electronic properties of the pyrimidine substrate.

Bromine-to-Chlorine Substitution in Analogous Structures

Amination-Based Synthetic Pathways

An alternative synthetic strategy involves the introduction of the amino group at the 2-position as a key step. This can be achieved through the amination of a dichlorinated pyrimidine precursor. For example, a starting material such as 2,4-dichloro-pyrimidine-5-carboxylic acid or its ester derivative can be selectively aminated at the 2-position.

The regioselectivity of the amination, favoring the 2-position over the 4-position, is influenced by the electronic and steric environment of the pyrimidine ring. The reaction is typically carried out using ammonia (B1221849) or a protected form of ammonia, and the reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome. nih.govresearchgate.net

Starting MaterialReagentProduct
2,4-Dichloropyrimidine-5-carboxylic acidAmmoniaThis compound

This approach offers a different retrosynthetic disconnection and can be advantageous depending on the availability and cost of the starting materials.

Selective Amination of Polychlorinated Pyrimidine Scaffolds (e.g., 2,4,5-Trichloropyrimidine)

Polychlorinated pyrimidines, such as 2,4,5-trichloropyrimidine (B44654), serve as versatile starting materials for the synthesis of various substituted pyrimidines. The chlorine atoms at different positions on the pyrimidine ring exhibit distinct reactivity towards nucleophiles, which enables regioselective substitution. Typically, the chlorine atom at the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and then the C5 position. This reactivity hierarchy is fundamental for the controlled synthesis of compounds like this compound.

By carefully controlling reaction conditions, such as temperature and the choice of base, chemists can selectively introduce an amino group at the desired position. For instance, reacting 2,4,5-trichloropyrimidine with an amine under specific conditions can lead to the preferential substitution of the C4-chlorine, leaving the C2 and C5 chlorines intact. Subsequent manipulation of these remaining chlorine atoms allows for the introduction of other functional groups.

Recent research has also explored the use of palladium catalysts to achieve high regioselectivity in the amination of dichloropyrimidines. acs.org These catalytic systems can favor the formation of the 2-amino-substituted product, which might be less favored under non-catalyzed nucleophilic aromatic substitution (SNAr) conditions. acs.org

Direct Amination under Controlled Reaction Conditions

Direct amination of pyrimidine scaffolds under controlled conditions is a key strategy for synthesizing 2-aminopyrimidine (B69317) derivatives. The success of this approach hinges on managing the regioselectivity of the amination process, especially when multiple reactive sites are present.

For polychlorinated pyrimidines, the inherent reactivity differences between the chloro-substituents often dictate the outcome of the reaction. However, factors such as the nature of the amine nucleophile, the solvent, and the presence of catalysts can significantly influence the selectivity. For example, while many SNAr reactions on 2,4-dichloropyrimidines favor substitution at the C4 position, the use of tertiary amine nucleophiles has been shown to provide excellent selectivity for the C2 position. nih.gov

Furthermore, palladium-catalyzed amination has emerged as a powerful tool for achieving regioselective C-N bond formation. acs.org The choice of phosphine (B1218219) ligand in these catalytic systems is crucial for controlling the selectivity. In some cases, even in the absence of a catalyst, high regioselectivity can be achieved by using a strong base to deprotonate the amine, thereby increasing its nucleophilicity. acs.org The development of methods for direct C-H amination of the pyrimidine ring also represents a significant advancement, offering a more atom-economical route to these valuable compounds. nih.gov

Multi-Component Reaction Approaches to Pyrimidine-5-carboxylic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-5-carboxylic acid derivatives from simple starting materials in a single step.

Adaptations of the Biginelli Multicomponent Reaction

The Biginelli reaction, a classic three-component condensation, is a cornerstone in the synthesis of dihydropyrimidinones. wikipedia.org This reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The resulting dihydropyrimidine (B8664642) core can then be further functionalized to introduce various substituents.

Adaptations of the Biginelli reaction have expanded its scope to produce a wide array of pyrimidine derivatives, including those with a carboxylic acid function at the 5-position. By selecting appropriate starting materials, such as β-ketoesters with a protected carboxylic acid group or by modifying the reaction conditions, it is possible to synthesize precursors to pyrimidine-5-carboxylic acids. The initial products of the Biginelli reaction, dihydropyrimidinones, can often be oxidized to the corresponding aromatic pyrimidines. These reactions are valued for their operational simplicity and the structural diversity of the products that can be accessed. nih.gov

ZnCl2-Catalyzed Three-Component Coupling Reactions

A significant advancement in the synthesis of 4,5-disubstituted pyrimidine derivatives is the development of a zinc chloride (ZnCl2)-catalyzed three-component coupling reaction. acs.orgacs.orgnih.govorganic-chemistry.org This method involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce the desired pyrimidine derivatives in a single step. acs.orgacs.orgnih.govorganic-chemistry.org

This approach has proven to be a facile and practical method for preparing the pyrimidine skeleton. acs.org The reaction can also be successfully applied using methyl ketone derivatives in place of enamines. acs.orgnih.gov The use of ZnCl2 as a catalyst has been shown to remarkably enhance the product yield compared to other Lewis acids or the absence of a catalyst. acs.org The optimized conditions typically involve heating the components in a solvent like toluene (B28343) at 100°C. organic-chemistry.org This methodology provides an efficient route to pyrimidine derivatives with various substituents at the 4 and 5 positions.

CatalystReactant 1Reactant 2Reactant 3ProductYield
ZnCl2Functionalized EnamineTriethyl OrthoformateAmmonium Acetate4,5-disubstituted pyrimidineHigh
ZnCl2Methyl KetoneTriethyl OrthoformateAmmonium AcetateMono- or disubstituted pyrimidineGood

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental footprint of pyrimidine synthesis, advanced techniques such as microwave-assisted synthesis have been explored and optimized.

Microwave-Assisted Solution-Phase Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

In the context of synthesizing 2-amino-4-chloropyrimidine (B19991) derivatives, microwave irradiation can be used to drive the reaction between 2-amino-4-chloropyrimidine and various substituted amines. nih.gov The reactions are typically carried out in a solvent such as anhydrous propanol (B110389) at elevated temperatures (120–140 °C) for a short duration (15–30 minutes). nih.gov This rapid and efficient method is suitable for generating libraries of compounds for biological screening. researchgate.net

Microwave assistance has also been employed in multicomponent reactions, such as the Biginelli reaction, to synthesize tetrahydropyrimidine (B8763341) derivatives. semanticscholar.org This approach offers advantages in terms of reduced reaction times and improved yields, making it an attractive method for the synthesis of biologically relevant pyrimidine scaffolds. nih.gov

Reaction TypeReactantsConditionsProductAdvantage
Amination2-amino-4-chloropyrimidine, substituted amineMicrowave, 120-140°C, 15-30 min2-amino-4-(substituted amino)pyrimidineRapid synthesis, high yields
MulticomponentAldehyde, β-dicarbonyl, urea/thioureaMicrowave irradiationDihydropyrimidineReduced reaction time, improved yields

Solid-Phase Synthesis Protocols for Derivatives

Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of 2-aminopyrimidine derivatives. A rapid, microwave-assisted solid-phase protocol has been developed for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. nih.gov This methodology allows for the sequential construction of complex molecules on a solid support, simplifying purification by allowing reagents and byproducts to be washed away. nih.govluxembourg-bio.com

The protocol typically involves a multi-step sequence:

Initial Reaction: A Biginelli multicomponent reaction is performed to create dihydropyrimidine-2-thiones. nih.gov

S-Alkylation: The thione is subsequently S-alkylated, commonly with methyl iodide. nih.gov

Oxidation: The resulting 2-methylthiodihydropyrimidines undergo sequential oxidation, first with manganese dioxide and then with Oxone®, to yield 2-methylsulfonyl-pyrimidines. nih.gov

Displacement: The highly reactive methylsulfonyl group serves as an excellent leaving group, allowing for displacement by a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles to generate diverse 2-substituted pyrimidines. nih.gov

This solid-phase approach is highly adaptable for combinatorial chemistry, enabling the rapid synthesis of numerous analogs for research and drug discovery. nih.govacs.org

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of pharmaceutical ingredients, offering enhanced safety, reproducibility, and scalability. researchgate.netmdpi.com The use of continuous flow reactors can significantly improve the efficiency of producing this compound. This technology is particularly advantageous for managing hazardous reagents or unstable intermediates, as they are generated and consumed in small volumes within the reactor, minimizing risk. nih.gov

Flow chemistry enables the seamless integration of multiple reaction steps without the need for isolating and purifying intermediates. mdpi.com This "telescoped" approach reduces waste and shortens production times. nih.gov Processes can be precisely controlled by adjusting parameters like flow rate, temperature, and residence time, leading to higher yields and purity. For instance, specific syntheses have demonstrated high conversion rates with residence times of only a few minutes. mdpi.comnih.gov The automation inherent in flow systems also ensures consistent product quality, making it a highly reproducible and efficient option for chemical manufacturing. researchgate.netmdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing

FeatureBatch ProcessingContinuous Flow Chemistry
Safety Higher risk with large volumes of hazardous materialsImproved safety due to small reaction volumes mdpi.com
Heat Transfer Often inefficient, leading to hotspotsExcellent heat transfer and precise temperature control mdpi.com
Scalability Difficult and often requires process redesignEasily scalable by running the system for longer periods researchgate.net
Reproducibility Can vary between batchesHighly reproducible and consistent researchgate.net
Process Control Limited control over reaction parametersPrecise control over flow rate, time, and temperature mdpi.com

Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, reducing environmental impact and often simplifying product work-up. For the synthesis of chlorinated pyrimidines, a large-scale, solvent-free protocol has been developed using an equimolar amount of phosphorus oxychloride (POCl₃). nih.gov

Traditionally, chlorination of hydroxypyrimidines required a large excess of POCl₃, which acted as both the reagent and the solvent. nih.gov This created a significant environmental burden and safety risks during the quenching of the excess reagent. nih.gov The solvent-free method involves heating the hydroxypyrimidine substrate with just one equivalent of POCl₃ and one equivalent of a base like pyridine (B92270) in a sealed reactor at high temperatures. nih.gov This procedure is highly efficient for multigram batch preparations and simplifies work-up to simple filtration or distillation, providing high yields and purity. nih.gov

Another example involves the synthesis of 2-aminopyrimidine derivatives by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the absence of any solvent. mdpi.com This fusion method, conducted at 80–90 °C, produces the desired products in good to excellent yields, demonstrating the effectiveness of solvent-free conditions for nucleophilic aromatic substitution on the pyrimidine ring. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Utilization of Mild Chlorination Methods (e.g., NaClO/HCl)

Adopting green chemistry principles involves replacing hazardous reagents with milder, safer alternatives. In pyrimidine synthesis, the use of chlorine gas can be avoided by employing mild chlorination methods, such as a sodium hypochlorite (B82951) (NaClO) and hydrochloric acid (HCl) system. This approach improves safety and cost-effectiveness. The reaction of 2-aminopyrimidine with NaClO/HCl in a solvent like dichloroethane at a controlled pH and temperature (10–25°C) can achieve yields of approximately 72%. Sodium hypochlorite has also been successfully used as an efficient and environmentally benign cyclization agent in the synthesis of related pyrazolopyrimidine derivatives. researchgate.net

Biotransformation and Fermentation Routes

Biotransformation and fermentation offer a green chemistry pathway for synthesizing pyrimidines by leveraging the natural metabolic machinery of microorganisms. mdpi.com The de novo synthesis of pyrimidines in organisms starts from simple precursor molecules like amino acids, CO₂, and ammonia, proceeding through a series of enzyme-catalyzed steps to form the pyrimidine ring. creative-proteomics.commdpi.com Key enzymes in this pathway include dihydroorotase and dihydroorotate (B8406146) dehydrogenase. creative-proteomics.com

Harnessing these biological pathways could lead to sustainable production methods. Research has demonstrated the feasibility of using microbial strains to produce pyrimidine derivatives, although yields may be lower compared to traditional chemical synthesis. For example, a biotransformation route using microbial strains to produce a pyrimidine from 2-chloro-4-methylpyrimidine (B15830) at ambient temperature resulted in a 28% yield. While yields are a current limitation, these routes represent a promising area for future development in sustainable chemical manufacturing.

Synthesis of Precursors and Strategic Intermediates

The synthesis of this compound relies on the availability of key precursors and strategic intermediates. A common and logical precursor is 2-Amino-4-hydroxypyrimidine-5-carboxylic acid . nih.gov The synthesis of this intermediate often begins with a condensation reaction to form the core pyrimidine ring. For instance, a widely used method involves the condensation of guanidine (B92328) with a substituted malonate, such as diethylethoxy methylene (B1212753) malonate, under basic conditions to form a 2-amino-4-hydroxypyrimidine ring with a carboxylate group at the 5-position. researchgate.netscispace.com

Table 2: Key Synthetic Transformations

TransformationStarting MaterialReagent(s)ProductSignificance
Ring Formation Guanidine + Substituted MalonateBase (e.g., KOH)2-Amino-4-hydroxypyrimidine-5-carboxylate esterForms the core heterocyclic structure researchgate.netscispace.com
Ester Hydrolysis Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylateNaOH or Acid2-Amino-4-hydroxypyrimidine-5-carboxylic acidConverts the ester to the required carboxylic acid
Chlorination 2-Amino-4-hydroxypyrimidine-5-carboxylic acidPOCl₃This compoundIntroduces the chloro group at the 4-position nih.gov

Once the 2-amino-4-hydroxypyrimidine-5-carboxylic acid or its ester is formed, the critical final step is the chlorination of the hydroxyl group at the 4-position. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov As discussed, modern methods favor using equimolar amounts of POCl₃ under solvent-free conditions to improve the safety and environmental profile of the synthesis. nih.gov The resulting this compound is a versatile intermediate, with the chlorine atom at the 4-position acting as a reactive site for further nucleophilic substitution.

Formation of 2-Amino-4,6-dihydroxypyrimidines from Malonic Acid Diesters

The formation of 5-substituted 2-amino-4,6-dihydroxypyrimidines is commonly achieved through the cyclocondensation reaction of suitably substituted malonic acid diesters with guanidine. nih.govnih.gov This reaction is typically performed under basic conditions, often using sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent. nih.govchemicalbook.com

The general procedure involves dissolving metallic sodium in absolute ethanol (B145695) to generate sodium ethoxide. Guanidine hydrochloride is then added, followed by the corresponding monosubstituted malonic acid diester. nih.gov The mixture is heated under reflux to drive the condensation. chemicalbook.com Upon completion, the solvent is evaporated, and the resulting solid is dissolved in water. The pH is then adjusted to neutral (around 6) with an acid like hydrochloric acid to precipitate the 2-amino-4,6-dihydroxypyrimidine (B16511) product. chemicalbook.com The precipitate is then filtered, washed, and dried. chemicalbook.com Optimization of these reaction conditions has been shown to be crucial for the isolation, yield, and purity of the products, especially in large-scale syntheses. nih.gov

This method has been successfully applied to a variety of 5-substituted malonic acid diesters to produce a series of 2-amino-4,6-dihydroxypyrimidine analogs in high yields. nih.gov

Table 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

Starting Malonic Acid Diester (Substituent) Product Yield (%)
Diethyl methylmalonate 2-Amino-5-methylpyrimidine-4,6-diol 91
Diethyl ethylmalonate 2-Amino-5-ethylpyrimidine-4,6-diol 88
Diethyl propylmalonate 2-Amino-5-propylpyrimidine-4,6-diol 94
Diethyl allylmalonate 5-Allyl-2-aminopyrimidine-4,6-diol 95

Data sourced from Jansa, P. et al. (2014). nih.gov

Conversion to 2-Amino-4,6-dichloropyrimidines via Vilsmeier–Haack–Arnold Reagent

The transformation of the 4,6-dihydroxy functionality of the pyrimidine ring into 4,6-dichloro groups is a key step in the synthesis of many pyrimidine-based compounds. This conversion is effectively carried out using a chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are commonly used, an optimized procedure utilizes the Vilsmeier–Haack–Arnold reagent. nih.govresearchgate.netgoogle.comgoogle.com

The Vilsmeier–Haack reagent is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride. semanticscholar.org For the conversion of 2-amino-4,6-dihydroxypyrimidines, the starting material is suspended in a solution of the Vilsmeier–Haack–Arnold reagent in a solvent like chloroform (B151607) under an inert atmosphere. nih.gov The reaction mixture is heated to reflux for several hours, during which the starting material dissolves completely. nih.gov

After the reaction is complete, the mixture is cooled and then carefully poured onto ice. nih.gov Rapid neutralization with a saturated aqueous sodium bicarbonate solution is performed, followed by immediate extraction with an organic solvent such as chloroform. nih.gov This procedure, which includes the immediate deprotection of potential (dimethylamino)methylene protecting groups, has been developed to produce novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.govnih.gov

Table 2: Conversion of 2-Amino-4,6-dihydroxypyrimidines to 2-Amino-4,6-dichloropyrimidines

Starting Dihydroxypyrimidine Product Yield (%)
2-Amino-5-ethylpyrimidine-4,6-diol 4,6-Dichloro-5-ethylpyrimidin-2-amine 82
2-Amino-5-propylpyrimidine-4,6-diol 4,6-Dichloro-5-propylpyrimidin-2-amine Not specified

Data sourced from Jansa, P. et al. (2014). nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-amino-4-chloropyrimidine-5-carboxylic acid is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.

The chlorine atom at the C4 position of the pyrimidine ring is a good leaving group and serves as a primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group enhances the electrophilicity of the C4 carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this pyrimidine core. The general mechanism involves the attack of a nucleophile on the C4 carbon, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield the substituted product.

The reactivity of the C4 position allows for the strategic introduction of various functionalities, which is a widely employed strategy in the synthesis of biologically active compounds. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with amines demonstrates that nucleophilic substitution is a viable pathway for functionalization. nih.gov

The displacement of the C4 chlorine atom can be readily achieved with a range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Amines: The reaction with primary and secondary amines is a common method to introduce diverse amino substituents at the C4 position. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride generated. For example, microwave-assisted synthesis has been utilized for the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines in the presence of triethylamine. nih.gov This approach allows for the creation of libraries of 4-amino-substituted pyrimidines.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the C4 chlorine to form 4-thioether derivatives. These reactions are generally performed under basic conditions to deprotonate the thiol.

Alkoxides: Alkoxides, generated from alcohols, can also serve as nucleophiles to replace the chlorine atom, resulting in the formation of 4-alkoxy derivatives. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with alkoxide ions demonstrates the feasibility of this transformation. mdpi.comresearchgate.net

Nucleophile TypeReagent ExampleProduct FunctionalityGeneral Reaction Conditions
AmineSubstituted anilines, aliphatic amines4-Amino derivativesSolvent (e.g., propanol), base (e.g., triethylamine), heating (conventional or microwave) nih.gov
ThiolAlkyl/Aryl thiols + base4-Thioether derivativesBase to form thiolate, suitable solvent
AlkoxideSodium methoxide (B1231860), sodium ethoxide4-Alkoxy derivativesAlcohol solvent, corresponding alkoxide base mdpi.com

Transformations of the Amino and Carboxylic Acid Moieties

Beyond the reactivity of the pyrimidine ring itself, the amino and carboxylic acid functional groups offer additional sites for chemical modification, further expanding the synthetic utility of this compound.

The amino group at the C2 position can potentially undergo oxidation. While specific studies on the oxidation of this compound are not extensively detailed, the general chemistry of aminopyrimidines suggests that oxidation to nitroso or nitro derivatives is possible under controlled conditions. The oxidation of C-nitroso compounds can yield nitro compounds. researchgate.net The formation of N-nitroso compounds can occur from the reaction of secondary or tertiary amines with nitrous acid or other nitrosating agents. usp.org

The carboxylic acid group at the C5 position is amenable to reduction.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are effective for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org This transformation would convert the -COOH group of the title compound into a hydroxymethyl group (-CH2OH). Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are typically more reactive to reduction than the starting carboxylic acid. Therefore, the reaction tends to proceed to the primary alcohol. libretexts.orgchemguide.co.uk Stopping the reduction at the aldehyde stage requires specialized reagents or indirect methods, such as conversion of the carboxylic acid to a derivative like an acyl halide, which can then be reduced to an aldehyde. britannica.com

Functional GroupTransformationProductTypical Reagents
Carboxylic AcidReductionPrimary AlcoholLithium aluminum hydride (LiAlH4) chemistrysteps.com
Carboxylic AcidReductionAldehydeIndirect methods (e.g., via acyl chloride) britannica.com

The carboxylic acid group is a versatile handle for forming amide and ester linkages, which are fundamental transformations in medicinal chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). The resulting esters can be useful as intermediates or as final products. For example, the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylates has been reported, where the ethyl ester was present. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using a coupling agent (e.g., carbodiimides) is also a common and effective method. These pathways allow for the introduction of a wide range of substituents through the amide linkage, significantly increasing the molecular diversity achievable from the starting material.

Annulation and Ring-Forming Reactions

Annulation, or ring-forming, reactions are fundamental in heterocyclic chemistry for the construction of complex polycyclic systems from simpler precursors. For derivatives of this compound, these reactions provide a pathway to a variety of fused heterocyclic systems with diverse chemical and biological properties. The strategic placement of amino, chloro, and carboxylic acid functionalities on the pyrimidine ring allows for a range of cyclization strategies.

Cyclization to Fused Heterocyclic Systems (e.g., Thieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylates)

The synthesis of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines from this compound derivatives typically involves the introduction of a side chain at the 5-position, which can then undergo intramolecular cyclization. This process is a powerful method for creating these bicyclic systems, which are of significant interest in medicinal chemistry.

A common strategy involves the reaction of a 2-amino-4-chloropyrimidine-5-carboxylate ester with a reagent that introduces a two-atom unit, which will form the fused five-membered ring. For the synthesis of thieno[2,3-d]pyrimidines, this can be achieved by reacting the pyrimidine with an α-mercaptoacetate. The reaction proceeds through an initial nucleophilic substitution of the chlorine at the 4-position by the thiol, followed by an intramolecular condensation to form the thiophene (B33073) ring.

Similarly, for the synthesis of pyrrolo[2,3-d]pyrimidines, an α-aminoacetate derivative can be used. The reaction mechanism follows a similar pathway of nucleophilic substitution at the C4 position followed by cyclization. The resulting thieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates are versatile intermediates for further chemical modifications. researchgate.net

The general reaction scheme for these cyclizations is as follows:

General reaction scheme for the cyclization to Thieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylates

Table 1: Examples of Reagents for the Synthesis of Fused Heterocyclic Systems

Target SystemReagent Example
Thieno[2,3-d]pyrimidineEthyl mercaptoacetate
Pyrrolo[2,3-d]pyrimidineMethyl N-methylglycinate

Formation of Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound or its derivatives is another important annulation reaction. This class of compounds is known for its wide range of biological activities. The formation of the fused pyrazole (B372694) ring typically involves the reaction of a suitably functionalized pyrimidine with a hydrazine (B178648) derivative.

While direct cyclization from the carboxylic acid is not the most common route, a plausible pathway involves the conversion of the carboxylic acid at the 5-position into a more reactive functional group, such as an aldehyde or a nitrile. For instance, if the carboxylic acid is converted to an aldehyde, it can then react with hydrazine in a condensation reaction, followed by intramolecular cyclization and elimination to form the pyrazolo[3,4-d]pyrimidine ring system.

A related and well-documented approach is the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. researchgate.net In this case, one of the chloro groups is displaced by an amine, and the aldehyde then reacts with hydrazine to form the pyrazole ring. This suggests that with appropriate functional group manipulation, this compound can serve as a precursor to this important heterocyclic system.

The general synthetic strategy is depicted below:

General synthetic strategy for the formation of Pyrazolo[3,4-d]pyrimidines

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound and its derivatives, these reactions, particularly those catalyzed by palladium, are crucial for introducing a wide range of substituents at the 4-position.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the case of this compound derivatives, the chloro group at the 4-position is the reactive site for this coupling.

This reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C4 position of the pyrimidine ring. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Typically, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) precursor with a suitable phosphine (B1218219) ligand is used.

The Suzuki-Miyaura coupling of related 2,4-dichloropyrimidines has been shown to be highly regioselective, with the C4 position being more reactive than the C2 position. semanticscholar.org This selectivity is advantageous for the controlled synthesis of 4-substituted pyrimidine derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

ComponentExample
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)
Boron ReagentArylboronic acid, Heteroarylboronic acid
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventDioxane/water, Toluene (B28343), DMF

Mitsunobu Reaction for Specific Furo[2,3-d]pyrimidine Derivatives

The Mitsunobu reaction is a powerful tool for the dehydration and subsequent nucleophilic substitution of alcohols. nih.govsemanticscholar.org While not a direct reaction on the this compound itself, it can be a key step in the synthesis of specific derivatives, such as furo[2,3-d]pyrimidines.

A plausible synthetic route to furo[2,3-d]pyrimidines would involve the initial conversion of the this compound to a derivative containing a hydroxymethyl group at the 5-position. This intermediate can then undergo an intramolecular Mitsunobu reaction. In this reaction, the hydroxyl group is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by an internal nucleophile, in this case, the nitrogen of the pyrimidine ring or an adjacent amino group, to form the fused furan (B31954) ring.

The synthesis of furo[2,3-d]pyrimidin-4(3H)-ones has been reported through the reaction of iminophosphoranes with isocyanates, which then cyclize to form the desired fused ring system. umich.edu This highlights the utility of related phosphorus-mediated reactions in the construction of these heterocycles. An intramolecular Mitsunobu reaction would offer a mild and efficient alternative for the cyclization step.

Table 3: Key Reagents in the Mitsunobu Reaction

ReagentFunction
Triphenylphosphine (PPh₃)Activates the alcohol
Diethyl azodicarboxylate (DEAD)Oxidant
Diisopropyl azodicarboxylate (DIAD)Oxidant

Applications of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

2-Amino-4-chloropyrimidine-5-carboxylic acid serves as a cornerstone in the synthesis of complex heterocyclic frameworks, which are integral to the development of new therapeutic agents and functional materials. The presence of multiple reaction sites on the pyrimidine (B1678525) ring allows for a variety of chemical transformations, leading to the construction of fused ring systems and other intricate molecular architectures.

The amino group at the 2-position can act as a nucleophile or be transformed into other functional groups, while the chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle for introducing diverse substituents. Furthermore, the carboxylic acid group at the 5-position can participate in condensation reactions to form amides, esters, or serve as a directing group in cyclization reactions. This multifunctionality enables chemists to design and execute elegant synthetic strategies to access novel heterocyclic compounds that would be challenging to prepare through other means. For instance, intramolecular cyclization reactions involving the amino and carboxylic acid groups can lead to the formation of fused pyrimido[4,5-d]pyrimidine (B13093195) systems, which are known to exhibit a range of biological activities.

Utility as a Pharmaceutical Intermediate and Scaffold Precursor

The pyrimidine nucleus is a common feature in a vast number of biologically active compounds, and this compound is a key intermediate in the synthesis of many pharmaceutical agents. Its structural motifs are found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

The ability to selectively modify the different positions of the pyrimidine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. For example, the chlorine atom can be displaced by various amines, alcohols, or thiols to generate libraries of compounds for high-throughput screening in drug discovery programs. The amino group can be acylated or alkylated to introduce additional diversity, while the carboxylic acid can be converted to amides or esters to modulate the solubility and bioavailability of the final drug candidates. This versatility makes this compound a "privileged scaffold" in medicinal chemistry, a core structure that can be elaborated to interact with a variety of biological targets.

Application AreaExample of Synthesized Compound ClassPotential Therapeutic Use
OncologyPyrimido[4,5-d]pyrimidinesKinase inhibitors
VirologyNucleoside analoguesAntiviral agents
InflammationPyrrolo[2,3-d]pyrimidinesAnti-inflammatory drugs

Contribution to Agrochemical Development (e.g., Herbicide and Pesticide Intermediates)

Beyond its applications in medicine, this compound is also a valuable building block in the agrochemical industry. The pyrimidine ring is a key component of many herbicides and pesticides, and this particular derivative provides a convenient starting point for the synthesis of new crop protection agents.

The development of new herbicides with novel modes of action is crucial to combat the evolution of weed resistance. The structural diversity that can be generated from this compound allows for the exploration of new chemical space in the search for effective and selective herbicides. For example, by modifying the substituents on the pyrimidine ring, it is possible to design molecules that specifically target enzymes or proteins that are essential for weed growth, while having minimal impact on the crop plants. Similarly, in the development of new pesticides, this versatile intermediate can be used to create compounds that are potent against target pests but have low toxicity to beneficial insects and other non-target organisms.

Applications in Material Science Research

The unique electronic and photophysical properties of pyrimidine-containing compounds have led to their exploration in the field of material science. This compound, with its combination of a heteroaromatic ring and reactive functional groups, is a promising candidate for the development of novel functional materials.

Development of Polymers and Coatings

The carboxylic acid and amino groups of this compound make it a suitable monomer for the synthesis of polymers through polycondensation reactions. The resulting polymers, incorporating the pyrimidine moiety into their backbone, can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These materials could find applications as high-performance coatings, films, or specialty plastics. The presence of the pyrimidine ring can also impart desirable characteristics such as improved adhesion and durability to coating formulations. While the direct use of this compound in large-scale polymer production is still an area of active research, the broader class of pyrimidine carboxylic acids has shown promise in creating polymers with enhanced properties. chemimpex.comchemimpex.com

Functional Materials with Specific Electronic or Optical Properties

The pyrimidine ring is an electron-deficient system, which can be exploited in the design of materials with interesting electronic and optical properties. By incorporating this compound into larger conjugated systems, it is possible to create organic semiconductors, fluorescent dyes, and other functional materials. The amino and chloro substituents can be used to tune the electronic energy levels of the molecule, thereby influencing its absorption and emission spectra. These materials could have applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to synthesize a wide range of derivatives from this starting material allows for the systematic investigation of structure-property relationships, which is essential for the rational design of new functional materials.

Biological Activity and Mechanistic Investigations of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid Derivatives

Modulation of Molecular Targets

Derivatives of 2-amino-4-chloropyrimidine-5-carboxylic acid have been the subject of extensive research to understand their interactions with various molecular targets. These investigations have revealed a range of biological activities, primarily centered on enzyme inhibition, which underscores their potential as scaffolds for the development of therapeutic agents.

Receptor Modulation and Signaling Pathway Interference

Derivatives of this compound have been identified as potent modulators of key biological receptors and signaling pathways, which are often implicated in pathological conditions.

Research has shown that a series of 2-amino-4-aryl-5-chloropyrimidines are effective dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Both VEGFR-2 and CDK1 are critical targets in oncology, with the former playing a crucial role in angiogenesis (the formation of new blood vessels that tumors need to grow) and the latter being a key regulator of the cell cycle. The ability of these pyrimidine (B1678525) derivatives to inhibit both targets suggests a multi-pronged approach to cancer therapy. nih.gov

In a different therapeutic area, 2-amino-4,6-disubstituted-pyrimidine derivatives have been developed as potent and highly selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.gov Adenosine receptors are involved in regulating a wide array of physiological functions, including those of the cardiac and nervous systems. nih.gov The selectivity of these compounds for the A1AR subtype over other adenosine receptors (A2A, A2B, A3) is a significant finding, as it allows for more targeted therapeutic intervention with potentially fewer side effects. nih.gov

Furthermore, the pyrimidine scaffold has been explored for its ability to inhibit enzymes involved in disease progression. For instance, certain 2-aminopyrimidine (B69317) derivatives have been evaluated for their capacity to inhibit β-glucuronidase. mdpi.com Elevated activity of this enzyme is linked to various pathologies, including certain types of cancer and infections, making its inhibition a viable therapeutic strategy. mdpi.com

Antimicrobial Action Pathways

The antimicrobial properties of this compound derivatives have been investigated against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Mycobacterium luteum)

The antibacterial potential of pyrimidine derivatives has been tested against several medically important bacteria. One study synthesized and evaluated 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives against multiple bacterial species. nih.gov These compounds demonstrated selective activity against the slow-growing Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 125 µg/ml. nih.gov However, the same derivatives showed no activity against Escherichia coli and Staphylococcus aureus, indicating a specific spectrum of action targeting mycobacterial pathogens. nih.gov

Another series of de novo designed compounds, specifically 2-amino-4-hydroxypyrimidine-5-carboxylates, were assessed for antibacterial activity against nine different organisms, including E. coli and Micrococcus luteus. nih.gov These compounds were designed to target the 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the bacterial methylerythritol phosphate (B84403) (MEP) pathway, which is absent in mammals. nih.gov The study confirmed that the series demonstrated antibacterial activity, validating the design strategy of targeting this specific bacterial enzyme. nih.gov

In contrast, research into halogenated pyrimidine derivatives has shown significant inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli O157:H7. nih.gov Compounds such as 2-amino-5-bromopyrimidine (B17363) (2A5BP) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) were found to reduce biofilm formation at concentrations that did not affect bacterial growth, suggesting a targeted antibiofilm mechanism rather than direct bactericidal action. nih.gov This activity was linked to the downregulation of key genes responsible for curli fimbriae production, which are essential for bacterial adhesion and biofilm integrity. nih.gov

Derivative ClassBacterial StrainObserved ActivitySource
5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-onesMycobacterium tuberculosis H37RvActive (MIC: 1.95-125 µg/ml) nih.gov
5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-onesEscherichia coliNo Activity nih.gov
5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-onesStaphylococcus aureusNo Activity nih.gov
2-amino-4-hydroxypyrimidine-5-carboxylatesEscherichia coliActive nih.gov
2-amino-4-hydroxypyrimidine-5-carboxylatesMicrococcus luteusActive nih.gov
Halogenated pyrimidines (e.g., 2A4CPP)Escherichia coli O157:H7Inhibition of biofilm formation nih.gov

Antifungal Activity (e.g., Aspergillus niger, Candida tenuis)

Fungal StrainObserved ActivitySource
Candida albicansSignificant inhibition; one derivative noted as more potent. niscpr.res.in
Aspergillus nigerSignificant inhibition; one derivative noted as more potent. niscpr.res.in

Investigation of Cytotoxic Effects at the Cellular Level

A significant area of research for this compound derivatives is their potential as anticancer agents, focusing on their ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the potent antiproliferative activity of pyrimidine derivatives across a variety of cancer cell lines. In one study, newly synthesized 2-amino-4-chloro-pyrimidine derivatives were tested for cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest anticancer activity with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively. nih.govnih.gov

Another investigation focused on a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org These hybrid molecules were evaluated against four human cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung). rsc.org A lead compound from this series showed particularly potent cytotoxic activity against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively, while displaying substantially lower cytotoxicity to normal human hepatocyte cells. rsc.org

Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were designed and tested for their antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The most significant antiproliferative effect against the MCF-7 cell line was observed with a derivative that achieved an IC₅₀ of 0.013 µM. mdpi.com

Derivative ClassCancer Cell LineCell TypeActivity (IC₅₀/EC₅₀)Source
2-amino-4-chloro-pyrimidine derivativeHCT116Colon89.24 µM nih.govnih.gov
2-amino-4-chloro-pyrimidine derivativeMCF7Breast89.37 µM nih.govnih.gov
2-amino-4-aryl-pyrimidine of ursolic acidMCF-7Breast0.48 µM rsc.org
2-amino-4-aryl-pyrimidine of ursolic acidHeLaCervical0.74 µM rsc.org
4-amino-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7Breast0.013 µM mdpi.com

Induction of Apoptosis Mechanisms

Beyond simply halting proliferation, certain pyrimidine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on a potent 2-amino-4-aryl-pyrimidine derivative of ursolic acid revealed its ability to trigger mitochondrial-related apoptosis in MCF-7 breast cancer cells. rsc.org This process was characterized by an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP). rsc.org At the molecular level, the compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of cell death. rsc.org This was followed by the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis. rsc.org

While some pyrimidine derivatives induce apoptosis, others have been developed to inhibit it, highlighting the scaffold's versatility in modulating this critical cellular process. For example, a series of 2-sulfonyl-pyrimidinyl derivatives were identified as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II. nih.gov Although these compounds have an opposing function, their mechanism underscores the central role of mitochondria in apoptosis and demonstrates that pyrimidine derivatives can be engineered to interact specifically with components of the mitochondrial machinery to either promote or prevent cell death. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies on derivatives of this compound have provided valuable insights into the chemical features that govern their biological effects. These investigations have systematically explored how modifications to the pyrimidine core influence interactions with biological targets, thereby affecting efficacy and selectivity.

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling, based on the collective findings from various studies, has helped to delineate the essential structural requirements for the biological activity of this compound derivatives. The core pharmacophore generally consists of a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the pyrimidine ring nitrogens), and a region for substituent interactions that can be tailored to achieve specificity for a given biological target.

The 2-amino group is a critical feature, often serving as a key hydrogen bond donor in interactions with the hinge region of kinases or other enzyme active sites. The pyrimidine ring itself provides a rigid scaffold for the optimal orientation of these interacting groups.

The 5-carboxylic acid group is another pivotal component of the pharmacophore. In some instances, it is believed to participate in bidentate binding to metal ions, such as zinc, within the active site of metalloenzymes. nih.gov This interaction involves both the carbonyl oxygen of the carboxylic acid and the adjacent 4-position substituent (originally the chloro group, but often replaced). nih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the substituents at the 2, 4, and 5-positions of the pyrimidine ring have been shown to have a profound impact on the efficacy and selectivity of these compounds as enzyme inhibitors.

Modifications at the 2-Amino Position:

Substitutions on the 2-amino group are generally well-tolerated and can be used to modulate the lipophilicity and pharmacokinetic properties of the compounds. The introduction of various aryl and alkyl groups at this position has been explored to enhance interactions with hydrophobic pockets in the target enzyme. For example, in a series of 2-amino-4-hydroxypyrimidine-5-carboxylates, substitutions on the 2-amino nitrogen with halogenated phenyl rings were found to be favorable for antibacterial activity. nih.gov

Modifications at the 4-Chloro Position:

The 4-chloro group is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. This position is often a primary site for diversification to improve potency and selectivity. In the development of kinase inhibitors, replacing the chloro group with various aryl amines has been a successful strategy. For instance, a series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov The nature of the aryl group at the 4-position significantly influences the inhibitory activity against these kinases.

Modifications at the 5-Carboxylic Acid Position:

The 5-carboxylic acid group is crucial for the biological activity of many derivatives. Its conversion to esters or amides can dramatically alter the compound's potency and selectivity. In some cases, the free carboxylic acid is essential for activity, as seen in certain metalloenzyme inhibitors. nih.gov In other instances, converting the carboxylic acid to an ester or an amide can improve cell permeability and lead to more potent cellular activity. For example, in a study of 2-amino-4-hydroxypyrimidine-5-carboxylates, both the carboxylic acid and the corresponding ethyl ester derivatives showed a broad range of antibacterial activity, indicating that for some targets, the ester can serve as a suitable bioisostere or prodrug form of the carboxylic acid. nih.gov

The following tables provide illustrative examples of how substituent modifications impact the biological activity of pyrimidine derivatives based on related scaffolds.

Table 1: SAR of 2-Amino-4-aryl-5-chloropyrimidines as Kinase Inhibitors nih.gov
CompoundR (at C4-aryl)VEGFR-2 IC50 (µM)CDK1 IC50 (µM)
1aH>10>10
1b4-OCH31.20.8
1c4-Cl0.50.3
1d3-NO25.62.1
Table 2: Impact of 5-Position Modification on Antibacterial Activity nih.gov
Compound5-Position Substituent2-Amino SubstituentAntibacterial Activity Range
Derivative A-COOH-NH-(p-bromophenyl)Active against 7 bacterial strains
Derivative B-COOH-NH-(p-chlorophenyl)Active against 7 bacterial strains
Derivative C-COOEt-NH-(5-indazole)Active against 7 bacterial strains

Advanced Analytical Techniques in the Research of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Spectroscopic Characterization

Spectroscopy is fundamental to the analysis of 2-Amino-4-chloropyrimidine-5-carboxylic acid, offering non-destructive methods to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides definitive evidence of the compound's atomic connectivity.

In a typical ¹H NMR spectrum, the single proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the aromatic region. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable, often as broad singlets, with the carboxylic proton appearing significantly downfield.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the four carbons of the pyrimidine ring and one for the carboxyl carbon. The positions of these signals are influenced by the electronic effects of the substituents—the amino, chloro, and carboxylic acid groups.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupEstimated Chemical Shift (ppm)MultiplicityNotes
¹H Pyrimidine C6-H~8.5 - 9.0SingletThe sole proton on the electron-deficient pyrimidine ring.
Amino (-NH₂)~6.0 - 7.5Broad SingletChemical shift can vary with solvent and concentration.
Carboxylic Acid (-COOH)~12.0 - 13.0Broad SingletHighly deshielded proton, characteristic of carboxylic acids.
¹³C Carboxylic Acid (C=O)~165 - 175-Typical range for a carboxylic acid carbon.
Pyrimidine Ring (C2, C4, C5, C6)~100 - 165-Specific shifts depend on the electronic influence of substituents.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. thermofisher.comwikipedia.org By acquiring spectra at intervals during the synthesis, chemists can track the consumption of starting materials and the formation of this compound, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading. wikipedia.org This dynamic approach provides valuable kinetic and mechanistic insights. thermofisher.com

Mass Spectrometry (MS, EI-MS, HREI-MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound (C₅H₄ClN₃O₂) and providing clues about its structure through fragmentation patterns. The nominal molecular weight is 173.56 g/mol . libretexts.org

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision (e.g., 172.9839 for the [M-H]⁻ ion), which serves to confirm the elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, typically showing a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. researchgate.net

Harder ionization techniques like Electron Ionization (EI-MS) cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For this compound, key fragmentation pathways would involve the loss of small, stable molecules or radicals.

Table 2: Plausible Mass Spectrometry Fragments (EI-MS) of this compound
m/zLost FragmentIdentity of Fragment
173/175-Molecular Ion (M⁺) showing isotopic pattern for one chlorine atom.
156/158-OHLoss of hydroxyl radical from the carboxylic acid.
128/130-COOHLoss of the carboxylic acid group.
128-ClLoss of a chlorine radical.
93-Cl, -HCNSubsequent loss of hydrogen cyanide from the ring.

Analysis of the isotopic pattern of chlorine-containing fragments (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) provides further evidence for the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound is distinguished by several key features:

O-H Stretch: A very broad and strong absorption band from the carboxylic acid O-H group, typically appearing in the 2500-3300 cm⁻¹ region. nih.govscience-softcon.de

N-H Stretch: One or two sharper peaks in the 3100-3500 cm⁻¹ range, characteristic of the primary amino group (-NH₂). aip.org

C=O Stretch: An intense, sharp absorption from the carbonyl group of the carboxylic acid, found between 1680-1750 cm⁻¹. nih.govscience-softcon.de

C=N and C=C Stretches: Multiple absorptions in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrimidine ring. researchgate.net

C-Cl Stretch: A band in the lower frequency (fingerprint) region, typically around 700 cm⁻¹, indicating the carbon-chlorine bond. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹)BondVibration TypeIntensity
3100 - 3500N-HStretchMedium
2500 - 3300O-HStretchStrong, Very Broad
1680 - 1750C=OStretchStrong
1550 - 1650C=N, C=CRing StretchMedium-Strong
1000 - 1300C-OStretchMedium
~700C-ClStretchMedium

These characteristic absorptions collectively provide a spectroscopic fingerprint, confirming the presence of the key functional moieties required by the molecular structure.

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Energy Determination

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The pyrimidine ring, as a heteroaromatic system, is a chromophore that gives rise to characteristic absorptions. The presence of auxochromes—the amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups—modifies the absorption profile.

The spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the aromatic ring. They typically result in strong absorption bands. pharmatutor.orgyoutube.com

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding (n) electrons, such as those on the nitrogen and oxygen atoms, to pi (π) antibonding orbitals. These transitions are generally weaker than π → π transitions. pharmatutor.orgyoutube.com

The data obtained from UV-Vis spectroscopy can also be used to estimate the optical band gap energy (Eg) of the material. By converting the absorption data into a Tauc plot, where (αhν)¹ᐟ² is plotted against photon energy (hν), the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. researchgate.netresearchgate.netwikipedia.org This parameter is crucial for understanding the electronic properties of the material and its potential in optoelectronic applications. For a related compound, 2-Amino-5-Chloropyridine tetrachloromercurate, the optical energy band gap was calculated to be 3.566 eV. researchgate.net

Chromatographic Separation and Monitoring Methods

Chromatographic techniques are vital for separating this compound from reactants, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for analyzing this compound. It is routinely used to monitor the progress of a synthesis and to determine the purity of the final product with high accuracy and precision. researchgate.net

In a typical reverse-phase HPLC setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid) is then pumped through the column. The components of the sample separate based on their relative affinities for the two phases.

Reaction Monitoring: By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, one can observe the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product. This allows for the determination of the reaction endpoint and helps in optimizing the reaction for maximum yield. researchgate.net

Purity Assessment: For the final product, HPLC provides a detailed purity profile. The main compound should appear as a single, large peak. Any impurities will appear as separate, smaller peaks. The purity is calculated by determining the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

This quantitative capability makes HPLC an indispensable tool for quality control in both research and industrial production settings.

Thin-Layer Chromatography (TLC) for Reaction Tracking

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. globalresearchonline.netresearchgate.net This method allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. globalresearchonline.net The separation principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. globalresearchonline.netiitg.ac.in

In a typical application for synthesizing this compound, the stationary phase is a thin layer of an adsorbent material, commonly silica (B1680970) gel, coated on a plate of glass or aluminum. researchgate.netnih.gov The reaction mixture is spotted onto a baseline at the bottom of the TLC plate alongside spots of the starting materials and, if available, the pure product as a reference. iitg.ac.in The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), a solvent or solvent mixture. globalresearchonline.net As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. globalresearchonline.net

For instance, in the synthesis of related 2-amino-4-chloro-pyrimidine derivatives, reaction progress is explicitly monitored by TLC. nih.gov The polarity of the compounds determines their retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. iitg.ac.in Generally, less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica gel and have lower Rf values. globalresearchonline.net The carboxylic acid group in the product, this compound, makes it significantly more polar than its ester precursor (e.g., an ethyl ester starting material).

After development, the plate is dried and the spots are visualized. nih.gov Although the compounds may be colorless, they can often be seen under a UV lamp if they are UV-active. nih.gov Alternatively, a chemical stain like ninhydrin (B49086) can be used, which reacts with the primary amino group of the target compound to produce a colored spot, typically a characteristic blue-violet color known as Ruhemann's purple. iitg.ac.in By comparing the spots of the reaction mixture with the reference spots, one can determine the presence of reactants and products. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. researchgate.net

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

CompoundPolarityExpected Rf ValueObservation
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (Starting Material)Less Polar~0.7Spot diminishes over time.
Reaction MixtureVariableMultiple SpotsShows spots for starting material, intermediates, and product.
This compound (Product)More Polar~0.3Spot intensifies as the reaction proceeds.

X-ray Diffraction Techniques

Single crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method is the gold standard for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions of compounds like this compound.

Table 2: Crystallographic Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate nih.gov

ParameterValue
Chemical FormulaC₆H₆ClN₃O₂
Molecular Weight187.59
Crystal SystemMonoclinic
a (Å)3.9110 (8)
b (Å)10.136 (2)
c (Å)9.848 (2)
β (°)98.71 (3)
Volume (ų)385.89 (13)
Z (molecules/unit cell)2
RadiationMo Kα
Temperature (K)293

Biochemical and Biophysical Characterization Methods

Fluorescence-based thermal shift assays (FTSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, are a widely used high-throughput method to identify and characterize the binding of small molecules, such as this compound, to a target protein. nih.govsygnaturediscovery.comwikipedia.org The fundamental principle of the assay is that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its thermal denaturation temperature (melting temperature, Tm). wikipedia.orginnovationforever.com

The experiment is conducted by heating a solution containing the target protein, a fluorescent dye, and the test compound (the ligand) while monitoring fluorescence. nih.govinnovationforever.com An environmentally sensitive dye, such as SYPRO Orange, is used, which has low fluorescence in an aqueous environment but fluoresces intensely when it binds to hydrophobic regions of a protein. innovationforever.com As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. innovationforever.com The dye binds to these newly exposed regions, causing a sharp increase in the fluorescence signal. innovationforever.com Upon further heating, the protein aggregates and precipitates, leading to a decrease in fluorescence. innovationforever.com

The resulting data is a sigmoidal curve of fluorescence versus temperature, and the midpoint of the transition is the melting temperature (Tm). innovationforever.com When a ligand like this compound binds to the protein, it forms favorable interactions that help maintain the protein's folded state. Consequently, more thermal energy is required to unfold the protein, resulting in a measurable increase in the Tm. nih.gov This change in melting temperature (ΔTm) is directly indicative of ligand binding. nih.govresearchgate.net The assay is a powerful tool for screening compound libraries to identify "hits" that bind to a protein of interest and for validating protein-ligand interactions during drug discovery. nih.govsygnaturediscovery.com

Table 3: Example Thermal Shift Assay Data for a Target Protein with this compound

ConditionDescriptionMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
ControlTarget Protein + Dye52.5 °CN/ABaseline thermal stability of the protein.
TestTarget Protein + Dye + Ligand56.0 °C+3.5 °CThe positive shift indicates that the ligand binds to and stabilizes the target protein.

Computational and Theoretical Investigations of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and reactivity of a molecule. These methods solve quantum mechanical equations to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various electronic properties. For pyrimidine (B1678525) derivatives, DFT calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) to achieve a reliable description of the molecule's structure and behavior. mdpi.comnih.govirjweb.com Such calculations for 2-Amino-4-chloropyrimidine-5-carboxylic acid would yield its optimized three-dimensional structure, bond lengths, bond angles, and the distribution of electronic charge across the molecule, which are fundamental to understanding its chemical nature.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgscirp.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a greater potential for charge transfer interactions within the molecule, which can be crucial for its biological activity. mdpi.comscirp.org From the HOMO and LUMO energy values, other global reactivity descriptors can be calculated, including chemical hardness (resistance to charge transfer), chemical potential, and the electrophilicity index, which help to further characterize the molecule's reactivity profile. mdpi.comirjweb.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins. These methods are essential in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein.

While specific docking studies for this compound are not detailed in the available literature, research on its core structure provides valuable insights. For instance, a series of derivatives based on the 2-amino-4-chloro-pyrimidine scaffold were synthesized and evaluated in silico for their potential inhibitory action against the main protease (3CLpro) of SARS-CoV-2 (PDB ID: 6LU7), a critical enzyme for viral replication. nih.gov The results showed that these derivatives exhibited strong affinity for the enzyme's active site. nih.gov One of the top candidates, derivative 6 , demonstrated a high binding energy score, suggesting a stable interaction. nih.gov

Table 1: Molecular Docking Results of 2-Amino-4-chloro-pyrimidine Derivatives Against SARS-CoV-2 Main Protease (3CLpro). nih.gov
DerivativeBinding Energy (kcal/mol)Inhibition Constant (µM)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, explore the conformational flexibility of the ligand within the binding site, and observe changes in the protein structure upon binding. nih.govresearchgate.net

The typical process for an MD simulation involves placing the docked ligand-protein complex in a simulated aqueous environment, minimizing the system's energy, and then gradually heating and equilibrating it to physiological conditions. mdpi.com A production run is then performed for a set duration, during which the trajectory of every atom is recorded. Analysis of this trajectory can reveal the stability of key intermolecular interactions, the range of conformations the ligand adopts, and the dynamic behavior of the protein's binding pocket, providing a more comprehensive understanding of the binding event. mdpi.comrsc.org

The stability of a ligand within a protein's binding site is determined by a network of noncovalent intermolecular interactions. These include hydrogen bonds, electrostatic interactions (between charged or polar groups), and lipophilic (hydrophobic) interactions. mdpi.com

In the molecular docking study of 2-amino-4-chloro-pyrimidine derivatives against the SARS-CoV-2 protease, the highest-affinity compound (derivative 6 ) was found to form three crucial hydrogen bonds within the active site. nih.gov The analysis identified that the amino acids Phenylalanine 140 (Phe140) and Asparagine 142 (Asn142) were key participants in these hydrogen bonding interactions. nih.gov Beyond simple identification, the nature and strength of such interactions can be further investigated using advanced computational methods. DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) surfaces, which visualize the charge distribution and predict sites for electrostatic interactions. rsc.org Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index can be employed to characterize and quantify the strength of hydrogen bonds and other weak interactions. rsc.org

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound and its analogs, theoretical studies are crucial for understanding their reactivity, particularly in nucleophilic substitution reactions which are key to their synthetic utility.

Elucidation of Reaction Mechanisms (e.g., ANRORC mechanism)

The reactivity of the 2-amino-4-chloropyrimidine (B19991) core is dominated by nucleophilic substitution, where the chlorine atom at the C4 position is displaced. Computational studies on related pyrimidine systems suggest that such reactions can proceed through several pathways, most notably a conventional aromatic nucleophilic substitution (SNAr) or the more complex SN(ANRORC) mechanism.

The SNAr mechanism is a well-established two-step process for heterocyclic compounds. It involves the initial addition of a nucleophile to the electron-deficient pyrimidine ring, forming a stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group (the chloride ion) restores the aromaticity of the ring. For compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the nitrogen atoms within the ring decrease electron density and help stabilize these anionic intermediates, thereby increasing the molecule's reactivity towards nucleophiles. mdpi.com

A more complex, yet relevant, pathway for substituted pyrimidines is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly prevalent in reactions with strong nucleophiles like metal amides. The process involves:

Addition: The nucleophile attacks an electrophilic carbon atom, but instead of forming a stable Meisenheimer complex, it induces the cleavage of a bond within the pyrimidine ring.

Ring Opening: The heterocyclic ring opens to form a more stable, open-chain intermediate.

Ring Closure: The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, expelling the original leaving group in the process.

While specific computational studies elucidating the ANRORC mechanism for this compound are not detailed in the available literature, this pathway is a recognized possibility for substituted pyrimidines, especially under specific reaction conditions. Computational modeling can distinguish between the SNAr and ANRORC pathways by analyzing the potential energy surfaces and identifying the transition states and intermediates associated with each.

Kinetic Studies and Activation Energy Calculations

Computational kinetic analysis is a vital tool for understanding the feasibility and rate of a chemical reaction. mdpi.com By employing methods such as Density Functional Theory (DFT), researchers can model the entire reaction pathway from reactants to products, mapping out the energy changes that occur.

Activation Energy (ΔG‡): This represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔG°): This indicates the thermodynamic favorability of the reaction. A negative value signifies an exergonic (spontaneous) reaction, while a positive value indicates an endergonic (non-spontaneous) one. mdpi.com

Predictive Computational Tools

In modern drug discovery and materials science, computational tools are indispensable for predicting the properties and activities of chemical compounds before they are synthesized. These in silico methods save significant time and resources by prioritizing promising candidates for further experimental investigation.

Computerized Prediction of Biological Activities (e.g., PASS prediction)

Computerized prediction of biological activity involves using algorithms and software to forecast the likely therapeutic effects or toxicities of a molecule. One such tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound.

While specific PASS predictions for this compound are not available, related computational studies on its derivatives highlight the power of these predictive tools. For instance, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly used to assess the potential of pyrimidine-based compounds as therapeutic agents. nih.gov

Molecular docking simulates the interaction between a ligand (the compound) and a biological target, such as a protein or enzyme. The simulation calculates a binding energy score, which indicates the strength of the interaction. A lower (more negative) binding energy suggests a stronger, more stable interaction, implying higher potential biological activity. nih.gov

In one such study, a series of derivatives of 2-amino-4-chloro-pyrimidine were evaluated as potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus. The binding energies were calculated and compared to the standard drug Remdesivir. nih.gov

Table 1: Molecular Docking Results of 2-Amino-4-chloro-pyrimidine Derivatives Against SARS-CoV-2 Main Protease (Mpro) nih.gov
CompoundBinding Energy (kcal/mol)Inhibition Constant (µM)
Derivative 3-6.61Not Reported
Derivative 4-7.03Not Reported
Derivative 5-7.06Not Reported
Derivative 6-8.121.11
Remdesivir (Control)-6.4119.91

Furthermore, ADME properties and drug-likeness are predicted using tools like SwissADME. These predictions assess whether a compound has favorable pharmacokinetic properties to be a viable drug candidate. Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and adherence to Lipinski's rule of five are evaluated. nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for 2-Amino-4-chloro-pyrimidine Derivatives nih.gov
CompoundGI AbsorptionBBB PermeabilityLipinski's Rule ViolationsBioavailability Score
Derivative 1HighNo00.55
Derivative 3HighNo00.55
All Other Derivatives (2, 4-7)HighYes00.55

These computational predictions collectively suggest that derivatives of the 2-amino-4-chloropyrimidine scaffold possess promising characteristics for development as therapeutic agents, demonstrating the critical role of predictive tools in modern chemical research. nih.gov

Process Development and Scalability Research for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid Synthesis

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

The optimization of reaction conditions is a cornerstone of process development, aiming to maximize yield, ensure high regioselectivity, and achieve the desired purity of the final product. Key parameters that are typically investigated include temperature, reaction time, and stoichiometry of reactants.

For the synthesis of the precursor, ethyl 4-amino-2-chloropyrimidine-5-carboxylate, from a precursor like 4-hydroxy-2-chloropyrimidine-5-carboxylate, the reaction with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) is often conducted under reflux conditions in ethanol (B145695), typically between 60–80°C for 6–12 hours. To enhance the yield and purity, careful control of stoichiometry is crucial, with a slight excess of the aminating agent (e.g., a 1:1.2 molar ratio of the pyrimidine (B1678525) precursor to ammonia) often being employed. It is also important to use anhydrous solvents to minimize the potential for hydrolysis of the ester group.

The final hydrolysis of the ethyl ester to the carboxylic acid is another critical step where optimization is key. This is often achieved through saponification using a base like sodium hydroxide (B78521) in an aqueous ethanol mixture. The temperature is a critical parameter to control; while higher temperatures can accelerate the hydrolysis, they also increase the risk of undesirable side reactions such as decarboxylation. A temperature range of 60-80°C is generally considered optimal. nih.gov

Below is a hypothetical data table illustrating the potential impact of reaction conditions on the yield and purity of 2-Amino-4-chloropyrimidine-5-carboxylic acid, based on general principles of pyrimidine synthesis.

EntryTemperature (°C)Reaction Time (h)Base (equivalents)Yield (%)Purity (%)
150121.17595
27061.18898
39041.18592
47061.59097
57061.08296

Catalyst Development and Screening for Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound and its precursors, both non-catalyzed and catalyzed approaches are considered.

In the context of amination reactions on dichloropyrimidines, palladium-based catalysts are extensively studied for their ability to facilitate highly regioselective substitutions. While nucleophilic aromatic substitution (SNAr) can proceed without a catalyst, it often requires harsh conditions and can lead to a mixture of products. researchgate.netacs.org Palladium catalysts, in conjunction with appropriate ligands, can direct the amination to a specific position on the pyrimidine ring with high selectivity. researchgate.netacs.org

For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, a related substrate, various palladium catalysts have been screened. The choice of ligand is critical for achieving high regioselectivity.

Below is an illustrative data table, based on research on analogous systems, showing the effect of different palladium catalysts on the regioselectivity of amination.

EntryCatalyst (mol %)LigandBaseC4:C2 SelectivityYield (%)
1Pd(OAc)₂ (2)dppfLiHMDS>30:195
2Pd₂(dba)₃ (1)XantphosLiHMDS>30:192
3Pd(OAc)₂ (2)dppbLiHMDS>30:197
4None-K₂CO₃2:170

Solvent System Optimization for Reaction Kinetics and Sustainability

For the amination step in the synthesis of pyrimidine derivatives, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. However, from a green chemistry perspective, there is a growing interest in using more environmentally benign solvents. rasayanjournal.co.innih.gov Recent research has highlighted the potential of using water or solvent-free conditions for the synthesis of pyrimidines, which can lead to higher yields and reduced environmental impact. rasayanjournal.co.innih.govijres.orgjmaterenvironsci.com

The optimization of the solvent system involves balancing solubility of reactants, reaction rate, and ease of product isolation. For instance, in the hydrolysis of the ester precursor, a mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the inorganic base. nih.gov

The following table, based on general principles of green chemistry in pyrimidine synthesis, illustrates the potential impact of different solvent systems. rasayanjournal.co.in

EntrySolvent SystemReaction Time (h)Yield (%)Green Chemistry Metric (E-Factor)
1Toluene (B28343)1270High
2DMF885High
3Ethanol/Water688Moderate
4Water1080Low
5Solvent-free (Microwave)0.592Very Low

Impurity Profiling and Control Strategies

Impurity profiling is a critical aspect of pharmaceutical process development, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). pharmatutor.orgbiomedres.usajprd.comijprajournal.com The identification, quantification, and control of impurities are mandated by regulatory authorities. pharmatutor.orgbiomedres.usajprd.comijprajournal.com

In the synthesis of this compound, potential impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation products. pharmatutor.orgajprd.com For example, in the chlorination of hydroxypyrimidines using reagents like phosphorus oxychloride (POCl₃), over-chlorination or incomplete reaction can lead to impurities. mdpi.comdoaj.org In the amination step, the formation of regioisomers or di-substituted products is a common challenge. researchgate.netacs.org

Control strategies for impurities include:

Optimization of reaction conditions: As discussed in section 8.1, carefully controlling parameters like temperature and stoichiometry can minimize the formation of by-products.

Purification of intermediates: Purifying key intermediates, such as the ethyl ester precursor, can prevent the carry-over of impurities into the final product.

Development of robust purification methods: The final product may require purification through techniques like recrystallization to remove any remaining impurities.

A systematic approach to impurity profiling involves the use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and identify impurities.

Economic and Environmental Feasibility Assessments (from an academic research perspective)

From an academic research standpoint, the economic and environmental feasibility of a synthetic route is assessed using various metrics. Green chemistry principles provide a framework for evaluating the sustainability of a chemical process. rasayanjournal.co.innih.goveurekaselect.com

Key considerations include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor quantifies the amount of waste generated per kilogram of product.

Process Mass Intensity (PMI): This metric considers the total mass of materials used (including water, solvents, and reagents) to produce a kilogram of the final product.

The development of synthetic routes that utilize catalytic methods, greener solvents, and solvent-free conditions can significantly improve the economic and environmental profile of the synthesis of this compound. rasayanjournal.co.innih.govijres.orgjmaterenvironsci.com For instance, moving from stoichiometric reagents to catalytic processes reduces waste and can lower costs. The use of microwave-assisted synthesis can dramatically shorten reaction times, leading to energy savings. rasayanjournal.co.inijres.org

While a detailed techno-economic analysis would require pilot-scale production data, academic research can provide a strong indication of the long-term viability and sustainability of a synthetic process by focusing on these green chemistry metrics.

Future Directions and Emerging Research Avenues for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Exploration of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the chlorine atom at the C4-position and the nucleophilicity of the amino group at C2, coupled with the directing effects of the carboxylic acid at C5, provide a platform for extensive chemical modification. Future research will likely focus on innovative strategies to create diverse libraries of derivatives. The primary route for functionalization is nucleophilic aromatic substitution (SNAr) at the C4 position, where the electron-deficient pyrimidine (B1678525) ring facilitates the displacement of the chloro group. mdpi.com

Key strategies for future exploration include:

Advanced Cross-Coupling Reactions: While traditional SNAr reactions are common, the use of modern cross-coupling methodologies like Suzuki, Stille, and Buchwald-Hartwig reactions could introduce a wide array of aryl, heteroaryl, and alkyl groups at the C4-position. These methods offer a pathway to novel carbon-carbon and carbon-nitrogen bond formations, significantly expanding the chemical space of accessible derivatives.

Regioselective Modifications: A significant challenge lies in achieving regioselectivity when multiple reactive sites are present. Future work will aim to develop protecting group strategies and reaction conditions that allow for the selective functionalization of either the C2-amino group, the C4-chloro position, or the C5-carboxylic acid, enabling precise control over the final molecular architecture.

Microwave-Assisted and Flow Chemistry Synthesis: To enhance efficiency and sustainability, researchers are likely to increasingly adopt microwave-assisted synthesis and continuous flow processes. nih.gov These technologies can reduce reaction times, improve yields, and allow for safer and more scalable production of derivatives.

Table 1: Potential Derivatization Reactions for 2-Amino-4-chloropyrimidine-5-carboxylic Acid

Reaction Type Reagents/Catalysts Target Position Resulting Functional Group
Nucleophilic Substitution Amines, Thiols, Alkoxides C4 Substituted Amines, Thioethers, Ethers
Suzuki Coupling Aryl/Heteroaryl Boronic Acids, Palladium Catalyst C4 Aryl/Heteroaryl Substituents
Buchwald-Hartwig Amination Amines, Palladium Catalyst C4 Substituted Amines
Amide Coupling Amines, Coupling Agents (e.g., HATU, EDC) C5 (Carboxylic Acid) Amides

Identification of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Derivatives of this compound hold significant potential for discovering new therapeutic agents by interacting with a wide range of biological targets.

Emerging therapeutic areas for investigation include:

Kinase Inhibition: Pyrimidine derivatives are well-known kinase inhibitors. Future screening of derivatives of this compound against panels of kinases could identify novel inhibitors for targets involved in cancer, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR). rsc.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The pyrimidine core can be functionalized to mimic the structure of natural nucleobases, potentially interfering with microbial DNA synthesis or other essential metabolic pathways. researchgate.net Derivatives could be screened against a broad spectrum of bacteria and fungi.

Antiviral Therapeutics: As a core component of nucleic acids, the pyrimidine structure is a key target for antiviral drug design. nih.gov Modifications of this compound could lead to the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other antiviral agents. mdpi.comnih.gov

Enzyme Inhibition: The compound's structural motifs are suitable for targeting various enzymes. For instance, derivatives have been explored as potential inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. mdpi.com Further exploration could uncover inhibitory activity against other medically relevant enzymes.

Integration with Advanced Drug Discovery and High-Throughput Screening Platforms

The amenability of this compound to combinatorial synthesis makes it an ideal candidate for modern drug discovery platforms. Its versatile core allows for the rapid generation of large, diverse chemical libraries.

Future integration will likely involve:

High-Throughput Screening (HTS): Libraries of derivatives can be subjected to HTS against a multitude of biological targets to rapidly identify "hit" compounds. The structural diversity achievable from this single scaffold increases the probability of finding molecules with desired biological activity.

Fragment-Based Drug Discovery (FBDD): The core pyrimidine structure can serve as a starting fragment in FBDD campaigns. Once the core fragment is shown to bind to a target, its derivatives can be systematically built out to improve potency and selectivity.

In Silico and AI-Driven Design: Computational tools, including molecular docking and artificial intelligence algorithms, can be used to predict the binding of virtual derivatives to protein targets. rsc.orgmdpi.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can also be employed early in the design phase to optimize the pharmacokinetic properties of potential drug candidates. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (amino group, carboxylic acid) and acceptors (ring nitrogens, carbonyl oxygen) on the this compound scaffold makes it an excellent building block for supramolecular chemistry. These groups can engage in specific and directional non-covalent interactions to form well-ordered, higher-level structures.

Potential applications in this field include:

Crystal Engineering: The predictable hydrogen-bonding motifs, such as the formation of dimers via carboxylic acid pairing or catemeric chains through amino-pyrimidine interactions, can be exploited to design crystalline materials with specific architectures and properties. researchgate.net

Self-Assembling Gels and Mesophases: By modifying the core with long alkyl chains or other moieties that promote anisotropic interactions, it may be possible to create derivatives that self-assemble into soft materials like liquid crystals or supramolecular gels.

Host-Guest Chemistry: The pyrimidine ring can participate in π-π stacking interactions, while the functional groups provide sites for hydrogen bonding. This combination could be used to design host molecules for the selective recognition and binding of specific guest molecules.

Table 2: Potential Supramolecular Interactions of this compound

Interacting Groups Type of Interaction Potential Supramolecular Motif
Carboxylic Acid Dimer O-H···O Hydrogen Bond R²₂(8) Ring Motif
Amino-Pyrimidine N-H···N Hydrogen Bond DDAA Array, Ribbons
Pyrimidine Rings π-π Stacking Columnar or Lamellar Structures

Role in Advanced Functional Materials Design and Engineering

Beyond biological applications, the unique electronic and self-assembly properties of pyrimidine derivatives open avenues for their use in advanced functional materials. The electron-deficient nature of the pyrimidine ring, combined with its capacity for functionalization, makes it an attractive component for materials with specific optical or electronic properties.

Emerging research directions include:

Organic Electronics: Pyrimidine-based compounds can be incorporated into organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability to tune the electronic properties through derivatization is a key advantage.

Functional Polymers: The compound can be modified to create monomers that can be polymerized to produce functional polymers. These materials could have applications as sensors, catalysts, or specialized coatings.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. By designing specific derivatives, it may be possible to create porous materials with tailored properties for gas storage, separation, or catalysis.

Addressing Unresolved Research Gaps and Challenges in Pyrimidine Chemistry

While pyrimidine chemistry is well-established, several challenges and research gaps remain that are relevant to the study of this compound.

Key areas for future focus are:

Green Synthesis Protocols: Many current synthetic methods for pyrimidines rely on harsh reagents or organic solvents. ijsat.org A major future direction is the development of more environmentally benign synthesis routes using water as a solvent, reusable catalysts, and energy-efficient conditions. acs.orgacs.org

Understanding Resistance Mechanisms: In therapeutic applications, particularly for anticancer and antimicrobial agents, the development of drug resistance is a significant hurdle. Future research must focus on designing derivatives that can overcome known resistance mechanisms or that act on novel biological targets less prone to resistance. mdpi.com

Improving Pharmacokinetic Properties: A common challenge with heterocyclic drug candidates is poor solubility or bioavailability. nih.gov Future derivatization efforts should be guided by computational and experimental methods to optimize the pharmacokinetic profile of new compounds, ensuring they can reach their biological target effectively in vivo.

Q & A

Basic: What are the optimized synthetic routes for 2-Amino-4-chloropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves hydrolysis of its ethyl ester derivative (e.g., Ethyl 4-amino-2-chloropyrimidine-5-carboxylate) under acidic or basic conditions. For instance, saponification with NaOH in aqueous ethanol at 60–80°C yields the carboxylic acid. Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly impact purity:

  • Temperature: Higher temperatures (>80°C) may accelerate hydrolysis but risk decarboxylation.
  • Catalysts: Transition metals (e.g., Pd/C) can enhance regioselectivity in precursor synthesis .
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.